MC-Val-Cit-PAB-MMAF
Overview
Description
MC-Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs)This compound is designed to target and kill cancer cells by delivering the cytotoxic agent MMAF directly to the tumor site, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-MMAF involves several steps:
Synthesis of the Peptide Linker (MC-Val-Cit-PAB): The peptide linker is synthesized using standard solid-phase peptide synthesis techniques. The sequence includes a valine-citrulline dipeptide and a p-aminobenzylcarbamate (PAB) group.
Conjugation of MMAF: The peptide linker is then conjugated to MMAF through a maleimide-thiol reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in large quantities.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Conjugation and Formulation: The purified peptide linker is conjugated to MMAF, and the final product is formulated for use in ADCs.
Chemical Reactions Analysis
MC-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Cleavage by Cathepsins: The peptide linker is cleaved by cathepsins, a type of protease found in lysosomes. This releases MMAF inside the target cells.
Hydrolysis: The PAB group undergoes hydrolysis, which is essential for the release of MMAF.
Thiol-Maleimide Reaction: The conjugation of MMAF to the peptide linker involves a thiol-maleimide reaction.
Common reagents and conditions used in these reactions include:
Cathepsins: Enzymes that cleave the peptide linker.
Mild Acidic Conditions: Used for the hydrolysis of the PAB group.
Mild Basic Conditions: Used for the thiol-maleimide reaction.
Scientific Research Applications
MC-Val-Cit-PAB-MMAF has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound allows for the selective delivery of the cytotoxic agent MMAF to cancer cells, reducing systemic toxicity.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: The compound is used to investigate the mechanisms of action of ADCs and the role of peptide linkers in drug delivery.
Mechanism of Action
MC-Val-Cit-PAB-MMAF exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell, and the peptide linker is cleaved by cathepsins in the lysosome.
Release of MMAF: The cleavage of the linker releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis (cell death) of the cancer cell.
Comparison with Similar Compounds
MC-Val-Cit-PAB-MMAF is compared with other similar compounds such as:
MC-Val-Cit-PAB-MMAE: Similar to this compound but uses monomethyl auristatin E (MMAE) instead of MMAF. Both compounds are used in ADCs, but MMAF is less permeable to cell membranes, reducing off-target effects.
Val-Cit-PAB-MMAF: Another variant with a similar structure but different linker chemistry.
This compound is unique due to its specific peptide linker and the use of MMAF, which provides a balance between efficacy and safety in targeted cancer therapy.
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITVJHHJUTHBB-DNIGJBFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103N11O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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